molecular formula C61H83N15O23S6 B1675409 Linaclotide acetate CAS No. 851199-60-5

Linaclotide acetate

Numéro de catalogue: B1675409
Numéro CAS: 851199-60-5
Poids moléculaire: 1586.8 g/mol
Clé InChI: KWFNVZFWXXEJKL-YZDVLOIKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Activité Biologique

Linaclotide acetate is a synthetic peptide primarily used in the treatment of gastrointestinal disorders, particularly chronic constipation and irritable bowel syndrome with constipation (IBS-C). This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Linaclotide functions as a high-affinity agonist of guanylate cyclase-C (GC-C), an enzyme located on the luminal surface of intestinal epithelial cells. The binding of linaclotide to GC-C leads to:

  • Increased cGMP Levels : Activation of GC-C results in elevated levels of cyclic guanosine monophosphate (cGMP), which activates cGMP-dependent protein kinase II (PKG-II).
  • Chloride and Bicarbonate Secretion : PKG-II phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, enhancing chloride and bicarbonate secretion into the intestinal lumen while inhibiting sodium absorption. This process increases intestinal fluid secretion and accelerates gastrointestinal transit .

2. Pharmacokinetics

Linaclotide is characterized by:

  • Low Oral Bioavailability : Approximately 0.1%, indicating that its effects are predominantly local rather than systemic .
  • Stability in Acidic Environments : Linaclotide remains stable in the stomach's acidic conditions, allowing it to exert its effects in the intestines .
  • Metabolism : In the small intestine, linaclotide is metabolized into an active metabolite (MM-419447), which retains its pharmacological activity .

3.1 Case Studies and Clinical Trials

Numerous studies have evaluated the efficacy of linaclotide:

  • Post-operative Ileus and Opiate-Induced Constipation : In rat models, linaclotide significantly accelerated intestinal transit compared to control groups, demonstrating its potential utility in treating post-operative ileus and constipation induced by opioids .
  • Chronic Constipation and IBS-C : A multicenter study involving patients with treatment-resistant chronic constipation or IBS-C showed significant improvements in bowel movement frequency and quality of life scores after 12 weeks of linaclotide treatment at a daily dosage of 500 μg. Key results included:
    • A mean change in the Japanese version of the Patient Assessment of Constipation Quality of Life (JPAC-QOL) score from 1.60 at baseline to 0.70 at 12 weeks (p < 0.001).
    • An increase in spontaneous bowel movements by an average of 2.70 times per week (p < 0.01) .

3.2 Summary of Key Findings

Study TypeOutcome MeasureResult
Rat Model StudyIntestinal TransitSignificant acceleration with linaclotide (p ≤ 0.01)
Multicenter Clinical TrialJPAC-QOL Score Change-0.89 ± 0.721 (p < 0.001)
Spontaneous Bowel MovementsIncreased by 2.70 ± 7.254 times (p < 0.01)
Complete SBM FrequencyIncreased by 2.81 ± 5.254 times (p < 0.001)

4. Safety Profile

The safety profile of linaclotide has been assessed extensively:

  • Common Side Effects : The most frequently reported side effect is diarrhea, which often resolves with dose adjustments .
  • Therapeutic Index : Linaclotide exhibits a high therapeutic index (>1000-fold), indicating a wide margin between effective and harmful doses .

Propriétés

IUPAC Name

acetic acid;(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H79N15O21S6.C2H4O2/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29;1-2(3)4/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95);1H3,(H,3,4)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFNVZFWXXEJKL-YZDVLOIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H83N15O23S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583223
Record name PUBCHEM_16158207
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1586.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851199-60-5
Record name PUBCHEM_16158207
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linaclotide acetate
Reactant of Route 2
Linaclotide acetate
Reactant of Route 3
Linaclotide acetate
Reactant of Route 4
Linaclotide acetate
Reactant of Route 5
Linaclotide acetate
Reactant of Route 6
Linaclotide acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.